REACTION_CXSMILES
|
C(=O)(OC)OC.[C:7]1([OH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:14](=O)([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[O:15]C>>[C:14](=[O:15])([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[O:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
Catalyst A
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
two continuous multi-stage distillation columns
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
DISTILLATION
|
Details
|
to first continuous multi-stage distillation column 1' at a position 1 m below top 17
|
Type
|
DISTILLATION
|
Details
|
to flow down the inside of the first continuous multi-stage distillation column
|
Type
|
CUSTOM
|
Details
|
The thermal energy necessary for reaction and distillation
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
DISTILLATION
|
Details
|
The gas continuously distilled from column top 17
|
Type
|
CUSTOM
|
Details
|
was led through conduit 12 to condenser
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
DISTILLATION
|
Details
|
A portion of the resultant condensate was recycled to first continuous multi-stage distillation column 1, through conduits 14 and 15
|
Type
|
CUSTOM
|
Details
|
the rest of the condensate was continuously withdrawn through conduit 16
|
Type
|
ADDITION
|
Details
|
From the withdrawn condensate, a low boiling point component containing methanol which
|
Type
|
CUSTOM
|
Details
|
a low boiling point reaction product
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
was continuously withdrawn from column bottom 18 through conduits 8 and 19
|
Name
|
|
Type
|
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |